1,3-Diiodoperfluoropropane

Physical Chemistry Halogen Bonding Material Science

1,3-Diiodoperfluoropropane (CAS 422-91-3), also known as 1,3-diiodohexafluoropropane, is a linear α,ω-diiodoperfluoroalkane with the molecular formula C₃F₆I₂ and a molecular weight of 403.83 g/mol. As a perfluorinated diiodide, it serves as a bifunctional reagent and intermediate in organofluorine chemistry and polymer science.

Molecular Formula C3F6I2
Molecular Weight 403.83 g/mol
CAS No. 422-91-3
Cat. No. B1624871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diiodoperfluoropropane
CAS422-91-3
Molecular FormulaC3F6I2
Molecular Weight403.83 g/mol
Structural Identifiers
SMILESC(C(F)(F)I)(C(F)(F)I)(F)F
InChIInChI=1S/C3F6I2/c4-1(5,2(6,7)10)3(8,9)11
InChIKeyWIEYKFZUVTYEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diiodoperfluoropropane (CAS 422-91-3) Properties and Technical Baseline for Procurement


1,3-Diiodoperfluoropropane (CAS 422-91-3), also known as 1,3-diiodohexafluoropropane, is a linear α,ω-diiodoperfluoroalkane with the molecular formula C₃F₆I₂ and a molecular weight of 403.83 g/mol . As a perfluorinated diiodide, it serves as a bifunctional reagent and intermediate in organofluorine chemistry and polymer science. Key physical properties include a melting point of -25 °C, a boiling point of 130-131 °C at 760 mmHg, a density of 2.579 g/cm³, and a refractive index of 1.4517 . Its structure features two terminal iodine atoms on a fully fluorinated C3 backbone, which confers unique reactivity in halogen bonding, metal-catalyzed cross-coupling, and radical telomerization processes [1].

Why Generic Substitution of 1,3-Diiodoperfluoropropane (CAS 422-91-3) Fails: Chain Length and Halogen Effects


Simple substitution of 1,3-diiodoperfluoropropane with other α,ω-diiodoperfluoroalkanes or halogen analogs is not feasible due to significant differences in physical properties and reactivity that directly impact process design and performance. The C3 chain length and terminal iodine atoms confer a specific balance of volatility (bp 130-131 °C) and density (2.579 g/cm³) that differs markedly from both shorter-chain perfluoroalkyl iodides (e.g., C₃F₇I, bp 41 °C, density 2.05 g/mL) and longer-chain analogs (e.g., C₄F₈I₂, bp 150 °C, density 2.47 g/cm³) [1]. Furthermore, substituting iodine with chlorine or bromine drastically reduces the leaving group ability and alters the halogen bonding strength, which are critical for applications in metal-catalyzed cross-coupling and supramolecular chemistry [2]. These quantitative differences in thermophysical properties and electronic character mean that procurement decisions must be based on the specific C3 diiodide structure to ensure compatibility with established synthetic protocols and material specifications.

Quantitative Evidence for 1,3-Diiodoperfluoropropane Differentiation vs. Analogs


Density and Reactivity: 1,3-Diiodoperfluoropropane vs. Chloro and Bromo Analogs

1,3-Diiodoperfluoropropane exhibits a density of 2.579 g/cm³, which is substantially higher than that of its chloro (1.573 g/cm³) and bromo (2.257 g/cm³) analogs [1]. This higher density correlates with stronger intermolecular interactions, including enhanced halogen bonding, a key parameter in supramolecular assembly and crystal engineering [2].

Physical Chemistry Halogen Bonding Material Science

Boiling Point and Volatility: 1,3-Diiodoperfluoropropane vs. Perfluoropropyl Iodide

With a boiling point of 130-131 °C at 760 mmHg, 1,3-diiodoperfluoropropane is a readily handleable liquid at ambient conditions, in stark contrast to the highly volatile mono-iodide analog perfluoropropyl iodide (C₃F₇I), which boils at 41 °C [1]. This difference of approximately 90 °C in boiling point has profound implications for reaction setup, safety, and scalability.

Process Chemistry Distillation Reagent Handling

Metal Complex Synthesis: 1,3-Diiodoperfluoropropane Enables Perfluorometallacyclobutane Formation

In a study by Xu et al. (2015), 1,3-diiodoperfluoropropane was successfully employed to synthesize the first example of a platinum perfluorometallacyclobutane via halogen exchange with [(COD)Pt(Me)₂]. This methodology more than doubled the number of known perfluorometallacyclobutanes in the literature and avoids the use of hazardous tetrafluoroethylene [1][2]. While quantitative yields are not provided for a direct comparison, the successful synthesis of a novel class of compounds using this specific reagent is a qualitative differentiator.

Organometallic Chemistry Catalysis Fluorinated Ligands

Telomerization and Polymer Chemistry: 1,3-Diiodoperfluoropropane as a Chain Transfer Agent

1,3-Diiodoperfluoropropane is explicitly listed as a preferred α,ω-diiodoperfluoroalkane chain transfer agent (CTA) in patent literature for the synthesis of fluorine-containing elastomers [1]. Its use enables the production of telechelic polymers with controlled molecular weights and iodine end-groups for subsequent crosslinking, a critical feature for high-performance fluoroelastomer manufacturing.

Polymer Chemistry Fluoroelastomers Chain Transfer

Key Application Scenarios for Procuring 1,3-Diiodoperfluoropropane (CAS 422-91-3)


Synthesis of Perfluorometallacyclobutane Complexes for Catalysis Research

1,3-Diiodoperfluoropropane is a critical reagent for the synthesis of platinum and other transition metal perfluorometallacyclobutanes via halogen exchange [1]. This application is particularly valuable for academic and industrial laboratories developing new fluorinated ligands and catalysts, as it provides access to a class of organometallic compounds that were previously challenging to prepare and that circumvent the use of hazardous tetrafluoroethylene [2].

Controlled Radical Polymerization for Fluorinated Elastomers and Specialty Polymers

As a chain transfer agent in iodine transfer polymerization (ITP), 1,3-diiodoperfluoropropane enables the synthesis of telechelic fluoropolymers with controlled molecular weights and reactive iodine end-groups [3]. These materials are essential precursors for high-performance fluoroelastomers used in demanding sealing, aerospace, and chemical processing applications [3].

Supramolecular Chemistry and Crystal Engineering via Halogen Bonding

The high density and strong halogen-bond donor ability of the terminal iodine atoms in 1,3-diiodoperfluoropropane make it a valuable building block for constructing supramolecular architectures and host-guest systems [4]. Its use in crystal engineering is supported by its well-defined, linear geometry and its compatibility with a range of electron-donor molecules [5].

Synthesis of Fluorinated Telomers and Difunctional Monomers

1,3-Diiodoperfluoropropane serves as a telogen in the telomerization of fluorinated olefins such as tetrafluoroethylene and hexafluoropropene, leading to the formation of higher molecular weight α,ω-diiodoperfluoroalkanes and branched-chain difunctional monomers [6]. These telomers are crucial intermediates for the production of advanced fluorinated materials with tailored properties [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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